(2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate
Overview
Description
(2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate is an organic compound with the molecular formula C12H22O4. It is a derivative of citronellol, a naturally occurring monoterpenoid. This compound is known for its pleasant floral and fruity odor, making it a valuable ingredient in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate is typically synthesized through an esterification reaction. The starting material, 2,6-dimethyloct-7-en-3-ol, is reacted with acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with efficient mixing and temperature control systems. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,6-dimethyloct-7-en-3-ol and acetic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: 2,6-dimethyloct-7-en-3-ol.
Scientific Research Applications
(2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Citronellyl acetate: Another ester of citronellol, known for its similar floral and fruity odor.
Geranyl acetate: An ester of geraniol, also used in the fragrance industry for its pleasant scent.
Linalyl acetate: An ester of linalool, widely used in perfumes and cosmetics.
Uniqueness
(2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate is unique due to its specific structural features and the resulting olfactory properties. Its combination of floral and fruity notes makes it a valuable ingredient in high-end fragrances .
Properties
IUPAC Name |
(2-acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-7-10(2)8-9-13(17-11(3)15)14(5,6)18-12(4)16/h7,10,13H,1,8-9H2,2-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIOCHYFRQSIRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)OC(=O)C)OC(=O)C)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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